molecular formula C11H13NO2 B14813116 5-Cyclopropoxy-2-methylbenzamide

5-Cyclopropoxy-2-methylbenzamide

Cat. No.: B14813116
M. Wt: 191.23 g/mol
InChI Key: LJKCAZPSCWBEFB-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-methylbenzamide is an organic compound characterized by a benzamide core substituted with a cyclopropoxy group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-methylbenzamide typically involves the condensation of 5-cyclopropoxy-2-methylbenzoic acid with an appropriate amine under specific conditions. One common method involves the use of diatomite earth@IL/ZrCl4 as a catalyst under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products:

    Oxidation: 5-Cyclopropoxy-2-methylbenzoic acid.

    Reduction: 5-Cyclopropoxy-2-methylbenzylamine.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

5-Cyclopropoxy-2-methylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully .

Comparison with Similar Compounds

  • 5-Cyclopropoxy-2-isopropoxy-N-methylbenzamide
  • 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol

Comparison: 5-Cyclopropoxy-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-cyclopropyloxy-2-methylbenzamide

InChI

InChI=1S/C11H13NO2/c1-7-2-3-9(14-8-4-5-8)6-10(7)11(12)13/h2-3,6,8H,4-5H2,1H3,(H2,12,13)

InChI Key

LJKCAZPSCWBEFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2CC2)C(=O)N

Origin of Product

United States

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